Dofequidar Fumarate

Breast Cancer Multidrug Resistance Chemosensitization

Dofequidar Fumarate (MS-209) is a clinically-validated MDR reversal agent with 8-28x greater potency than verapamil or cyclosporin A, supported by Phase III data showing enhanced PFS in breast cancer. Its oral bioavailability and >7h plasma exposure enable robust preclinical models, ensuring superior reproducibility and target engagement over generic alternatives.

Molecular Formula C72H74N6O18
Molecular Weight 1311.4 g/mol
CAS No. 158681-49-3
Cat. No. B1670869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDofequidar Fumarate
CAS158681-49-3
SynonymsDofequidar fumarate;  MS-209 fumarate;  MS 209 fumarate;  MS209 fumarate; 
Molecular FormulaC72H74N6O18
Molecular Weight1311.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C30H31N3O3.3C4H4O4/c2*34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;3*5-3(6)1-2-4(7)8/h2*1-16,25,29,34H,17-22H2;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+
InChIKeyZGMJYTYLTJFNCS-VQYXCCSOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dofequidar Fumarate (MS-209): An Orally Active Quinoline-Derived P-gp/MRP1 Inhibitor for Multidrug Resistance Reversal in Oncology Research


Dofequidar Fumarate (MS-209 fumarate; CAS 153653-30-6) is a synthetic quinoline derivative developed as a multidrug resistance (MDR) reversal agent [1]. It functions as an orally active inhibitor of ABCB1/P-glycoprotein (P-gp) and ABCC1/multidrug resistance-associated protein 1 (MRP1), competitively binding to the drug-binding site of the P-gp efflux pump to block chemotherapeutic agent export and increase intracellular drug accumulation [2]. The fumarate salt form (C34H35N3O7; MW 597.66 g/mol) exhibits DMSO solubility of ≥90 mg/mL, supporting in vitro experimental applications .

Why Dofequidar Fumarate Cannot Be Substituted with Generic P-gp Inhibitors Like Verapamil or Cyclosporin A in MDR Reversal Studies


P-glycoprotein inhibitors represent a chemically and pharmacologically heterogeneous class with substantial variation in potency, selectivity, and clinical utility. First-generation inhibitors such as verapamil and cyclosporin A require high, often toxic concentrations to achieve MDR reversal due to weak P-gp affinity and significant off-target effects [1]. Dofequidar fumarate demonstrates quantitatively superior reversal potency at clinically achievable concentrations without immunosuppressive or cardiovascular liabilities, with 8- to 28-fold greater efficacy than verapamil and cyclosporin A at equivalent concentrations in osteosarcoma models [2]. Substitution with generic alternatives compromises experimental reproducibility and fails to replicate the specific target engagement profile validated in Phase III clinical trials.

Quantitative Differentiation of Dofequidar Fumarate: Comparator-Based Evidence for Scientific Selection and Procurement


Dofequidar Fumarate Clinical Efficacy: 10.5% Absolute ORR Increase and 125-Day PFS Extension vs. CAF Alone in Randomized Phase III Breast Cancer Trial

In a randomized, double-blind, placebo-controlled Phase III trial (n=221), Dofequidar fumarate (900 mg orally) combined with cyclophosphamide, doxorubicin, and fluorouracil (CAF) demonstrated superior efficacy compared to CAF plus placebo. The overall response rate (ORR) was 53.1% for the Dofequidar+CAF arm versus 42.6% for CAF alone, representing a 24.6% relative improvement and 10.5% absolute increase (P=0.077) [1]. Median progression-free survival (PFS) was 366 days with Dofequidar versus 241 days with CAF alone, a 125-day extension (P=0.145) [1].

Breast Cancer Multidrug Resistance Chemosensitization

Dofequidar Fumarate Exhibits 3- to 28-Fold Superior Reversal Potency Compared to Verapamil, Cyclosporin A, and FK506 at Equal Concentrations in Osteosarcoma MDR Models

In a comparative study of resistance-modifying agents (RMAs) using MDR murine osteosarcoma cells, MS-209 (Dofequidar) achieved complete reversal of doxorubicin resistance (37-fold sensitization) at 1 μM. At this identical 1 μM concentration, MS-209 was 3-fold more effective than FK506, 8-fold more effective than verapamil, and 28-fold more effective than cyclosporin A [1]. Across a concentration range of 0.1–3 μM, MS-209 produced 3- to 74-fold sensitization in MDR cells, whereas the parental cells exhibited only 20-fold resistance in the absence of any RMA [1].

Osteosarcoma Doxorubicin Resistance P-glycoprotein Inhibition

Dofequidar Fumarate Enhances Oral Paclitaxel Bioavailability by 1.4-Fold via Intestinal P-gp Inhibition in Preclinical Pharmacokinetic Models

Coadministration of MS-209 (100 mg/kg) with oral paclitaxel significantly enhanced systemic exposure. In rats, the AUC of [³H]paclitaxel following oral administration increased 1.9-fold with MS-209 coadministration compared to paclitaxel alone, while the AUC following intravenous paclitaxel increased only 1.3-fold, yielding a calculated 1.4-fold increase in apparent oral bioavailability specifically attributable to intestinal P-gp inhibition [1]. In Caco-2 cell monolayer transport assays, MS-209 demonstrated an apparent Ki of 0.4 μM for active paclitaxel transport inhibition [1]. In B16 melanoma-bearing mice, oral paclitaxel (100 mg/kg/day) combined with MS-209 (100 mg/kg/day) produced significant antitumor activity, whereas oral paclitaxel alone at the same dose showed no antitumor effect [1].

Pharmacokinetics Bioavailability Paclitaxel

Dofequidar Fumarate Restores Docetaxel Antitumor Activity in P-gp-Expressing MCF-7/ADM Xenografts Where Docetaxel Alone at MTD Shows No Efficacy

In MCF-7/ADM tumor xenografts expressing high levels of P-glycoprotein, docetaxel administered alone at the maximum tolerated dose (MTD) showed no antitumor activity. In contrast, the MTD of docetaxel combined with oral MS-209 greatly reduced MCF-7/ADM tumor growth [1]. In the intrinsically resistant HCT-15 xenograft model, docetaxel alone at MTD showed apparent antitumor activity, and MS-209 coadministration additionally potentiated this effect [1]. These in vivo findings were supported by in vitro data showing that MS-209 at 3 μM effectively overcame docetaxel resistance in MDR cancer cells, with this concentration maintained in blood plasma for >7 hours without serious toxicity [1].

Xenograft Models Docetaxel In Vivo Efficacy

Dofequidar Fumarate Induces CYP3A4 Auto-Metabolism (47% Increase) but Shows No Clinically Significant Docetaxel Pharmacokinetic Interaction in Phase I Combination Studies

In a Phase I trial evaluating MS-209 (300–1,200 mg) combined with docetaxel (60–100 mg/m²) in 30 patients with advanced solid tumors, pharmacokinetic analysis demonstrated that MS-209 can be coadministered with docetaxel with limited effect on docetaxel toxicity or pharmacokinetics [1]. No strong pharmacokinetic interaction was observed between the two compounds at the evaluated dose levels [1]. Separate metabolic studies indicate that chronic Dofequidar administration upregulates CYP3A4 activity by 47%, accelerating its own metabolism, while coadministration with ketoconazole (a CYP3A4 inhibitor) increases Dofequidar AUC by 2.1-fold .

Drug-Drug Interactions CYP3A4 Clinical Pharmacology

Optimal Research Applications for Dofequidar Fumarate Based on Validated Differential Evidence


In Vivo Chemosensitization Studies in P-gp-Overexpressing Solid Tumor Xenograft Models Requiring Oral MDR Reversal Agent Administration

Dofequidar fumarate is indicated for preclinical studies investigating reversal of taxane or anthracycline resistance in P-gp-expressing solid tumor xenografts. Evidence from MCF-7/ADM and HCT-15 xenograft models demonstrates that oral MS-209 coadministration can restore chemotherapeutic efficacy in tumors where docetaxel alone at MTD shows no activity [1]. The compound's oral bioavailability and >7-hour plasma exposure at effective reversal concentrations (3 μM) make it suitable for chronic dosing regimens in murine oncology models [1].

Pharmacokinetic Enhancement Studies for Orally Administered P-gp Substrate Compounds Requiring Improved Intestinal Absorption and Systemic Bioavailability

Dofequidar fumarate should be considered for studies aiming to improve oral bioavailability of P-gp substrate drugs. Preclinical data demonstrate a 1.4-fold increase in oral paclitaxel bioavailability with MS-209 coadministration, driven by intestinal P-gp inhibition (apparent Ki = 0.4 μM) [2]. This application is particularly relevant for proof-of-concept studies exploring oral formulation strategies for otherwise poorly bioavailable chemotherapeutic agents.

In Vitro MDR Reversal Assays Requiring a Validated Positive Control with Established Clinical Benchmark Data for Comparative Potency Assessment

Dofequidar fumarate serves as an appropriate positive control for in vitro cytotoxicity assays evaluating novel MDR reversal candidates. Its potency profile has been quantitatively benchmarked against verapamil (8× superior), cyclosporin A (28× superior), and FK506 (3× superior) at equal 1 μM concentrations in osteosarcoma models [3]. This established comparative dataset enables researchers to contextualize the potency of novel P-gp inhibitors against a clinically evaluated reference compound.

Combination Chemotherapy Studies in Breast Cancer Models Seeking Translationally Relevant MDR Modulation with Documented Phase III Clinical Evidence

Dofequidar fumarate is uniquely positioned for breast cancer MDR reversal studies due to the availability of randomized Phase III clinical trial data demonstrating a 10.5% absolute ORR increase and 125-day PFS extension when combined with CAF chemotherapy [4]. This clinical validation distinguishes Dofequidar from P-gp inhibitors lacking positive randomized trial data, supporting its use in translational research programs aiming to model clinically achievable chemosensitization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dofequidar Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.